



Oligomycin B: A Comprehensive Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Oligomycin B	
Cat. No.:	B075842	Get Quote

Oligomycin B is a potent macrolide antibiotic produced by certain species of Streptomyces, such as Streptomyces diastatochromogenes.[1][2] It is a member of the oligomycin family of compounds, which are known for their inhibitory effects on mitochondrial ATP synthase.[3] This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, mechanism of action, and effects on key cellular signaling pathways of **Oligomycin B**. Detailed experimental protocols are also included to facilitate its use in research settings.

Molecular Structure and Physicochemical Properties

Oligomycin B is a complex macrocyclic lactone.[1] Structurally, it is differentiated from Oligomycin A by the substitution of an oxo group on the spirocyclic ring that bears the 2-hydroxypropyl substituent in Oligomycin A.[2][4] The quantitative physicochemical properties of **Oligomycin B** are summarized in the table below.



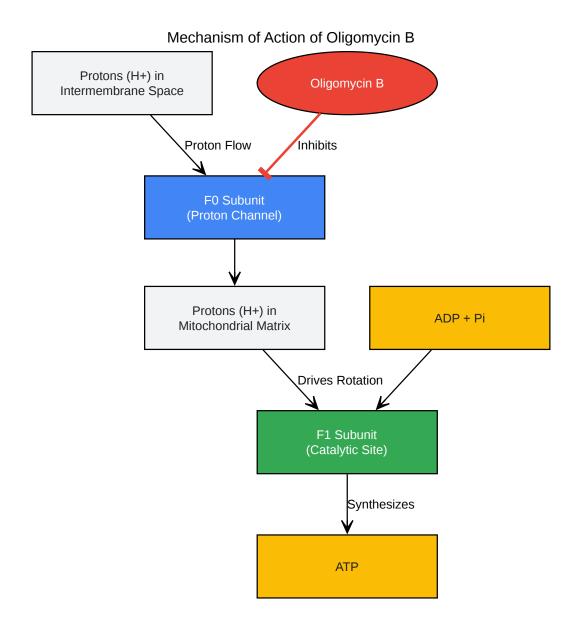
Property	Value	Reference
Molecular Formula	C45H72O12	[2][4]
Molecular Weight	805.0 g/mol	[4][5]
CAS Number	11050-94-5	[2][4]
Appearance	White crystalline solid or lyophilisate	[2][6]
Solubility	Soluble in DMSO (20 mg/mL), ethanol (≤30 mg/mL), and dimethylformamide (30 mg/mL). Practically insoluble in water.	[2][6][7]
Storage	Store at -20°C, protected from light.	[2][8]

Mechanism of Action: Inhibition of ATP Synthase

Oligomycin B exerts its biological effects primarily through the potent and specific inhibition of mitochondrial F1F0 ATP synthase (also known as Complex V).[2][6] This enzyme is crucial for the production of ATP via oxidative phosphorylation.

The F1F0 ATP synthase is composed of two main domains: the F1 domain, which protrudes into the mitochondrial matrix and contains the catalytic sites for ATP synthesis, and the F0 domain, which is embedded in the inner mitochondrial membrane and functions as a proton channel.[9] **Oligomycin B** specifically binds to the F0 domain, blocking the flow of protons through the channel.[3][9][10] This disruption of the proton gradient across the inner mitochondrial membrane inhibits the phosphorylation of ADP to ATP.[9][11] The inhibition of ATP synthesis by oligomycin also leads to a reduction in electron flow through the electron transport chain due to the buildup of the proton gradient, a phenomenon known as mitochondrial coupling.[9][10]





Oligomycin B inhibits the F0 subunit of ATP synthase.

Effects on Cellular Signaling Pathways

Oligomycin B has been shown to modulate several critical cellular signaling pathways, primarily as a consequence of its impact on mitochondrial function and cellular energy status.

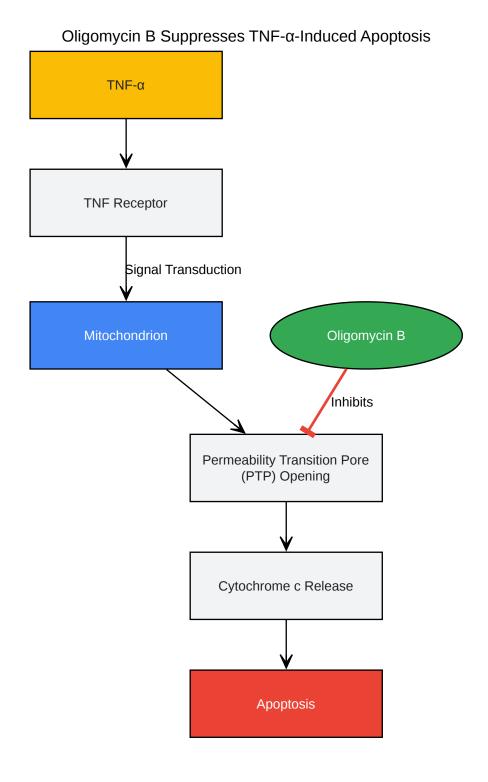


Apoptosis

The role of oligomycin in apoptosis is complex and appears to be context-dependent. Some studies indicate that oligomycin can suppress apoptosis, while others suggest it can enhance it.

Suppression of TNF-induced Apoptosis: In some cell types, such as HeLa cells, oligomycin has been shown to inhibit apoptosis induced by tumor necrosis factor-alpha (TNF-α).[12][13]
 This protective effect is attributed to the inhibition of the F0 component of H+-ATP-synthase, which in turn prevents the opening of the mitochondrial permeability transition pore (PTP) and the subsequent release of cytochrome c, a critical event in the intrinsic apoptotic pathway.[12][13]





Oligomycin B's inhibition of PTP opening.



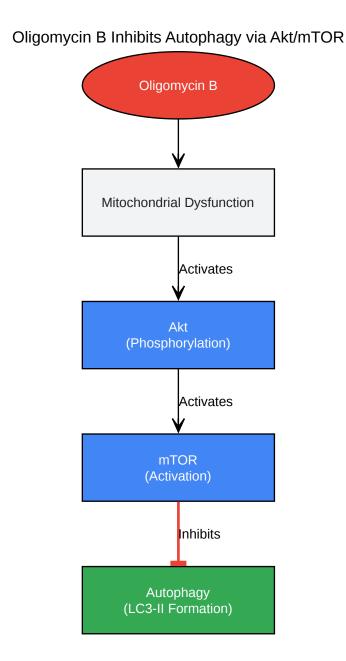
Enhancement of TRAIL-induced Apoptosis: In contrast, a study using Oligomycin A found
that it enhances apoptosis induced by TNF-related apoptosis-inducing ligand (TRAIL) in
HeLa cells.[14] This effect is mediated by the upregulation of death receptor 5 (DR5)
expression through an endoplasmic reticulum (ER) stress-mediated signaling pathway
involving CHOP.[14]

Autophagy

Oligomycin B's impact on autophagy, a cellular process for degrading and recycling cellular components, is also multifaceted.

Inhibition of Autophagy via Akt/mTOR Activation: In human chondrocytes, treatment with oligomycin was found to reduce autophagosome formation, indicating an inhibition of autophagy.[15][16] This was associated with the activation of the Akt/mTOR signaling pathway.[15] The phosphorylation of Akt and the downstream target of mTOR, ribosomal protein S6, was increased, suggesting that mitochondrial dysfunction induced by oligomycin can lead to the activation of survival pathways that suppress autophagy.[15]





Oligomycin B's effect on the Akt/mTOR pathway.

Induction of Autophagic Cell Death: Conversely, in an insect cell line, Oligomycin A was
observed to cause mitochondrial loss, an increase in reactive oxygen species (ROS), and
ultimately, autophagic cell death.[17] This suggests a feedback loop where mitochondrial



impairment leads to ROS production, which in turn amplifies mitochondrial damage and the removal of these damaged organelles through autophagy.[17]

Experimental Protocols

The following are representative protocols for the use of **Oligomycin B** in a research setting.

Determination of IC50 for Cell Viability using MTT Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of **Oligomycin B** on the viability of adherent cells. The MTT assay is a colorimetric assay that measures cellular metabolic activity.[18]

Materials:

- Adherent cell line of interest
- · Complete cell culture medium
- Oligomycin B
- Dimethyl sulfoxide (DMSO)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
- Phosphate-buffered saline (PBS)
- Multichannel pipette
- Microplate reader

Procedure:



- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[18]
- Preparation of Oligomycin B dilutions: Prepare a stock solution of Oligomycin B in DMSO.
 Further dilute the stock solution in complete culture medium to achieve a range of desired final concentrations (e.g., 0.1 μM to 100 μM). Include a vehicle control (medium with the same concentration of DMSO as the highest Oligomycin B concentration).
- Cell Treatment: Remove the medium from the wells and add 100 μL of the prepared **Oligomycin B** dilutions or vehicle control to the respective wells. Incubate for a specified period (e.g., 24, 48, or 72 hours).[18]
- MTT Addition: After the incubation period, add 10 μL of MTT solution to each well and incubate for 3-4 hours at 37°C.[18]
- Solubilization: After the incubation with MTT, carefully remove the medium and add 100 μL of solubilization buffer to each well to dissolve the formazan crystals.[18]
- Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[18]
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the Oligomycin B concentration and use a non-linear regression analysis to determine the IC50 value.

Measurement of Mitochondrial Respiration using a Seahorse XF Analyzer

This protocol outlines the use of **Oligomycin B** in a Seahorse XF Mito Stress Test to assess mitochondrial function. **Oligomycin B** is used to inhibit ATP synthase, which allows for the calculation of ATP-linked respiration.

Materials:

Seahorse XF Analyzer



- Seahorse XF cell culture microplates
- Cell line of interest
- Complete cell culture medium
- Seahorse XF assay medium
- Oligomycin B (typically used at a final concentration of 1.0-1.5 μM)[19]
- FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) (a mitochondrial uncoupler, typically 1.0-2.0 μM)[19]
- Rotenone/antimycin A (Complex I and III inhibitors, typically 0.5 μM each)[19]

Procedure:

- Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.
- Assay Preparation: On the day of the assay, remove the culture medium and wash the cells
 with pre-warmed Seahorse XF assay medium. Add the appropriate volume of assay medium
 to each well and incubate the plate at 37°C in a non-CO2 incubator for 1 hour.
- Drug Plate Preparation: Prepare a stock solution of Oligomycin B in the assay medium.
 Load the desired concentrations of oligomycin, FCCP, and rotenone/antimycin A into the appropriate ports of the Seahorse XF sensor cartridge.
- Seahorse XF Analyzer Run: Calibrate the sensor cartridge and then place the cell plate in the Seahorse XF Analyzer. Run the Mito Stress Test protocol. The instrument will measure the oxygen consumption rate (OCR) before and after the sequential injection of the drugs.
- Data Analysis:
 - Basal Respiration: The initial OCR measurement before any injections.
 - ATP-linked Respiration: The decrease in OCR after the injection of Oligomycin B.

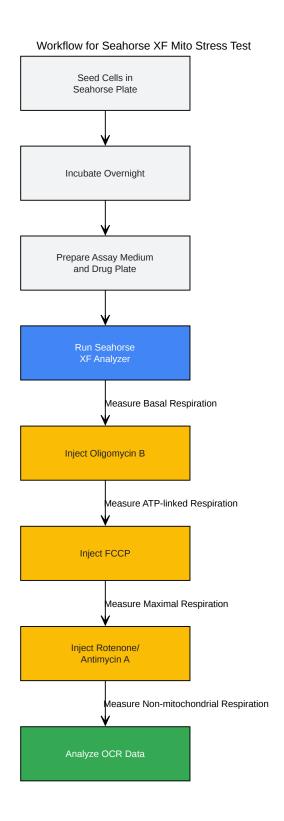
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- o Maximal Respiration: The OCR after the injection of FCCP.
- Non-mitochondrial Respiration: The OCR remaining after the injection of rotenone/antimycin A.





Sequential drug injections in a Seahorse assay.



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